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Ferric Citrate: A Cost-Effectiveness Analysis in
Clinical Trials

Ferric citrate has emerged as a significant therapeutic option for managing hyperphosphatemia
in patients with chronic kidney disease (CKD), offering a dual mechanism of action that not only
controls serum phosphorus levels but also addresses iron deficiency anemia. This guide
provides a comprehensive comparison of ferric citrate with other phosphate binders, supported
by data from key clinical trials, to assist researchers, scientists, and drug development
professionals in evaluating its cost-effectiveness and clinical utility.

Comparative Efficacy and Safety

Ferric citrate has demonstrated comparable efficacy to other established phosphate binders,
such as sevelamer carbonate and calcium acetate, in lowering serum phosphorus levels. A
meta-analysis of 16 randomized clinical trials involving 1754 participants showed no statistically
significant difference in serum phosphorus reduction between ferric citrate and active controls.
However, ferric citrate showed a significant reduction compared to placebo.

A key advantage of ferric citrate is its positive impact on iron metabolism. Clinical trials have
consistently shown that treatment with ferric citrate leads to significant increases in
hemoglobin, serum ferritin, and transferrin saturation.[1] This often translates to a reduced
need for intravenous iron and erythropoiesis-stimulating agents (ESAs), which are costly
components of anemia management in CKD patients.
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Adverse events associated with ferric citrate are generally mild, with the most common being
gastrointestinal in nature, such as stool discoloration, constipation, and bloating.[2]

Economic Evaluation: A Cost-Saving Alternative

Multiple pharmacoeconomic studies and models have highlighted the potential for significant
cost savings with ferric citrate. These savings are primarily driven by the reduction in the use of
IV iron and ESAs.

One study projected that the use of ferric citrate could lead to a 20% reduction in ESA usage
and a 40% reduction in IV iron usage, resulting in potential savings of $0.9-1.1 billion in the
United States. Another analysis, from a managed-care perspective, estimated a reduction of
$160 per patient per month in overall dialysis costs.[2] A Markov microsimulation model further
supported these findings, indicating a net budgetary saving of approximately $213,223 per year
for every 100 patients treated with ferric citrate as a first-line phosphate binder compared to the
standard of care.[3]

In a Japanese study evaluating ferric citrate hydrate for iron deficiency anemia, various
treatment strategies using ferric citrate were found to be cost-effective from a payer's
perspective and cost-saving from a limited societal perspective when compared to sodium
ferrous citrate.[4]

Data Summary

Table 1: Efficacy of Ferric Citrate in Hyperphosphatemia and Anemia
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Ferric Citrate vs.

Ferric Citrate vs.
Active Controls

Outcome Measure (Sevelamer, Reference
Placebo .
Calcium Acetate,
etc.)
o ) No Statistically
Serum Phosphorus Significant Reduction o _
) Significant Difference
Reduction (MD -1.76 mg/dL)
(MD -0.09 mg/dL)
) Significant Significant
Hemoglobin
Improvement (MD Improvement (MD
Improvement
0.39 g/dL) 0.43 g/dL)
Reduced need for IV
IV Iron and ESA Use Not Applicable )
iron and ESAs
Table 2: Cost-Effectiveness of Ferric Citrate
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Economic -
Comparator(s) Key Findings Reference
Model/Study
Projected monthly
reduction of 8.15% in
ESA cost and 33.2%
Managed-Care Other phosphate ) ]
) ) in IV iron cost. Overall
Perspective Model binders _
reduction of $160 per
month in dialysis cost
per patient.
Net budgetary savings
Standard of Care
Markov of +US$213,223/year
) ) ) (other phosphate )
Microsimulation Model ] per 100 patients
binders)
treated.
Ferric citrate
strategies were cost-
Japanese Cost- ] effective from a
) Sodium Ferrous )
Effectiveness Study ) payer's perspective
Citrate )
(for IDA) and cost-saving from

a limited societal

perspective.

Experimental Protocols
Key Clinical Trial: A Phase 3, Sequential, Randomized,
Open-Label, Active-Control Study (Lewis et al., 2015)

This pivotal trial evaluated the efficacy and safety of ferric citrate as a phosphate binder in
patients with end-stage renal disease on dialysis.

» Study Design: A two-period study consisting of a 52-week active-control period followed by a
4-week placebo-controlled, randomized withdrawal period.

» Patient Population: 441 adult patients with ESRD on thrice-weekly hemodialysis or peritoneal
dialysis.
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« Inclusion Criteria: Serum phosphorus >6.0 mg/dL after a 1- to 2-week washout of previous
phosphate binders.

o Exclusion Criteria: History of significant gastrointestinal disease, serum ferritin >1000 ng/mL,
or transferrin saturation >50%.

¢ Intervention:

o Active-Control Period: Patients were randomized (2:1) to receive either ferric citrate or an
active control (sevelamer carbonate and/or calcium acetate). Doses were titrated to
achieve a target serum phosphorus level of 3.5 to 5.5 mg/dL.

o Withdrawal Period: Patients who completed the active-control period on ferric citrate and
had a serum phosphorus level between 3.5 and 5.5 mg/dL were re-randomized (1:1) to
continue ferric citrate or receive a placebo.

e Primary Endpoint: The primary efficacy endpoint was the change in serum phosphorus from
baseline to the end of the 4-week withdrawal period.

e Secondary Endpoints: Changes in hemoglobin, ferritin, transferrin saturation, and the use of
IV iron and ESAs during the 52-week active-control period.

Mechanisms of Action and Signaling Pathways

Ferric citrate exerts its therapeutic effects through two primary mechanisms:

o Phosphate Binding: In the gastrointestinal tract, ferric iron (Fe3*) dissociates from the citrate
and binds to dietary phosphate, forming insoluble ferric phosphate. This complex is then
excreted in the feces, reducing the overall absorption of phosphate into the bloodstream.

 Iron Absorption: A portion of the ferric iron from ferric citrate is reduced to ferrous iron (Fe?*)
and absorbed through the divalent metal transporter 1 (DMT1) on the apical membrane of
enterocytes. It is then transported into the circulation via ferroportin. This absorbed iron
contributes to the body's iron stores and is utilized for erythropoiesis, thereby improving
anemia.
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Mechanism of Action of Ferric Citrate.
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Experimental Workflow of a Key Phase 3 Ferric Citrate Trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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